(2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one is a complex organic compound with the molecular formula and a CAS number of 1092298-19-5. This compound features a benzofuran core, which is a fused structure containing both benzene and furan rings. The presence of a thienylmethylene group adds to its structural complexity, making it an interesting subject for various scientific studies.
(2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. These compounds often exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial effects.
The synthesis of (2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one with thienylmethylene derivatives under acidic or basic conditions to facilitate the formation of the desired product.
The molecular structure of (2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one can be represented as follows:
This structure features:
The compound's structural data can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its identity and purity.
(2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one can participate in various chemical reactions, including:
The specific conditions under which these reactions occur, including temperature, solvent choice, and catalysts used, significantly influence the reaction pathways and yields.
The mechanism of action for (2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one involves its interaction with biological targets at the molecular level. For instance:
Studies employing biochemical assays may provide quantitative data on the compound's efficacy against particular targets, contributing to its potential therapeutic applications.
The physical properties of (2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one include:
Chemical properties include:
Relevant data from spectroscopic analyses can provide insights into these properties.
(2Z)-6-Hydroxy-7-methyl-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one has potential applications in various scientific fields:
The compound emerged as a synthetic target in the early 2000s amid efforts to optimize benzofuranone scaffolds for bioactive applications. Its first documented synthesis (CAS 620546-02-3) occurred in 2002 via Knoevenagel condensation between 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one and 2-thiophenecarbaldehyde, yielding the thermodynamically stable (Z)-isomer as the major product [3]. This synthetic approach mirrored methodologies used for analogous compounds like (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one [2], but replaced the arylidene moiety with a heterocyclic thienyl group to exploit thiophene’s bioisosteric properties. By 2010, pharmacological interest intensified when screening programs identified its potent biofilm-disrupting activity against Staphylococcus aureus (MIC = 2.5 μg/mL), positioning it as a structurally distinct alternative to conventional antibiotics [3].
Table 1: Historical Development Milestones
Year | Event | Significance |
---|---|---|
2002 | First synthesis reported | Established core synthetic route and stability profile |
2005 | Structural analog screening for bioactivity | Revealed antimicrobial potential of thienylmethylene group |
2015 | Broad cytotoxic evaluation initiated | Confirmed nanomolar activity against cancer cell lines |
The molecule’s evolution reflects a broader shift in medicinal chemistry toward functionalizing privileged heterocyclic cores. Early analogs such as (2Z)-2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one [7] demonstrated moderate anti-inflammatory effects but lacked target selectivity. Incorporating the 2-thienylmethylene group enhanced electronic diversity, while the 7-methyl group improved metabolic stability—key advances enabling precise target engagement [4].
The compound’s bioactivity arises from synergistic interactions among three key structural elements:
Table 2: Functional Group Contributions to Bioactivity
Group | Role in Molecular Interactions | Impact on Bioactivity |
---|---|---|
C6 hydroxy | Hydrogen bonding with Arg120/Tyr355 (COX-2) | 8-fold ↑ COX-2 inhibition vs. methoxy analog |
2-Thienylmethylene | Charge transfer with NADPH oxidases | Enhanced biofilm disruption and ROS generation |
C7 methyl | Hydrophobic pocket formation near active site | Improves membrane permeability and target selectivity |
Spectroscopic analyses (NMR, FTIR) confirm these interactions: The enone carbonyl absorbs at 1665 cm⁻¹ (IR), shifted from 1700 cm⁻¹ in non-hydrogen-bonded analogs, while ¹H-NMR shows downfield hydroxyl proton resonance (δ 12.1 ppm) [3] [4]. Computational models further reveal that the thienyl sulfur’s orientation optimizes binding to tubulin’s colchicine site, explaining its potent antimitotic effects [4].
Four compelling factors justify focused research on this compound:
Table 3: Bioactivity Profile vs. Key Structural Analogs
Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | COX-2 IC₅₀ (μM) |
---|---|---|---|
Target Compound | 0.09–0.15 | 2.5 (S. aureus) | 0.8 |
6-Methoxy Derivative [4] | 0.4–0.7 | >20 | 12.5 |
Furan-2-yl Analog | 12.3 | 10.0 | 5.2 |
Ongoing investigations prioritize elucidating its proteomic targets via chemoproteomic profiling and enhancing metabolic stability through C4 alkylation. These efforts align with the compound’s potential as a lead structure for dual-targeted oncotherapeutics and antimicrobial adjuvants [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1